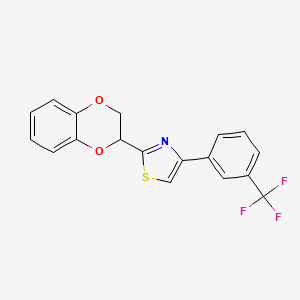
Br-PEG12-Br
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is widely used in bioconjugation and PEGylation processes due to its ability to react with nucleophilic reagents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Br-PEG12-Br is synthesized through the reaction of polyethylene glycol with bromoethanol under specific conditions. The reaction typically involves the use of a base such as sodium hydroxide to deprotonate the hydroxyl groups of polyethylene glycol, followed by the addition of bromoethanol to introduce the bromide groups.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes purification steps such as distillation and recrystallization to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Br-PEG12-Br primarily undergoes nucleophilic substitution reactions due to the presence of bromide groups, which are good leaving groups . These reactions can be used to introduce various functional groups into the PEG chain.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under mild conditions .
Major Products Formed
The major products formed from reactions with this compound depend on the nucleophile used. For example, reactions with amines yield PEGylated amines, while reactions with thiols produce PEGylated thiols .
Aplicaciones Científicas De Investigación
Br-PEG12-Br has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of proteins and peptides to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Applied in the development of new materials, nanotechnology, and functional coatings.
Mecanismo De Acción
The mechanism of action of Br-PEG12-Br involves its ability to react with nucleophilic reagents, forming stable covalent bonds. This property makes it an effective linker for bioconjugation and PEGylation processes, enhancing the solubility, stability, and bioavailability of the modified molecules.
Comparación Con Compuestos Similares
Similar Compounds
m-PEG12-bromide: Similar to Br-PEG12-Br but with a single bromide group.
Bis(bromo)-PEG12: Another homobifunctional PEG linker with two bromide groups.
Uniqueness
This compound is unique due to its specific structure, which allows for efficient bioconjugation and PEGylation. Its homobifunctional nature enables it to form stable linkages with various nucleophiles, making it versatile for different applications.
Propiedades
Fórmula molecular |
C24H48Br2O11 |
|---|---|
Peso molecular |
672.4 g/mol |
Nombre IUPAC |
1-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane |
InChI |
InChI=1S/C24H48Br2O11/c25-1-3-27-5-7-29-9-11-31-13-15-33-17-19-35-21-23-37-24-22-36-20-18-34-16-14-32-12-10-30-8-6-28-4-2-26/h1-24H2 |
Clave InChI |
XGVURFJOJBSGLF-UHFFFAOYSA-N |
SMILES canónico |
C(COCCOCCOCCOCCOCCBr)OCCOCCOCCOCCOCCOCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


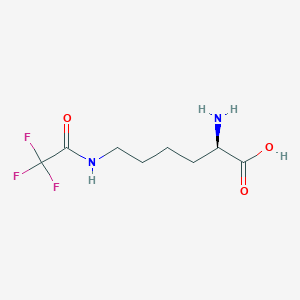
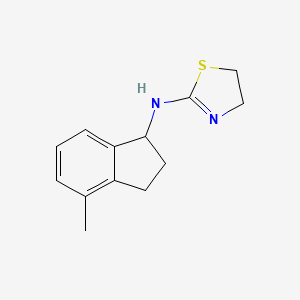


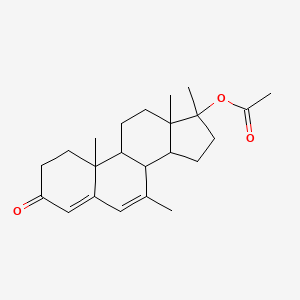
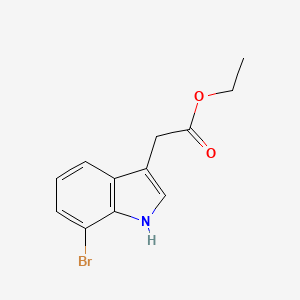
![Sodium;7-[8-(2,2-dimethylbutanoyloxy)-6-(hydroxymethyl)-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B12287001.png)
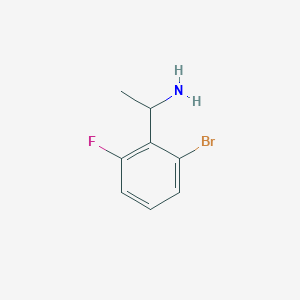
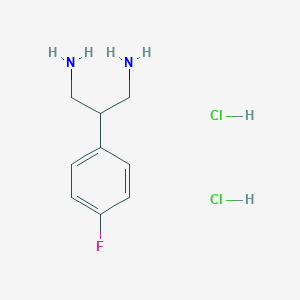
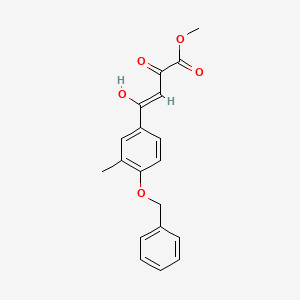
![15,17-bis[[tert-butyl(dimethyl)silyl]oxy]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12287034.png)

![3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-ol;methane](/img/structure/B12287046.png)
